2,4-Di-O-methylolivetonide
Description
No information about this compound is present in the provided evidence. The name suggests it may be a methylated derivative of a natural or synthetic olivetonide scaffold, but its structure, synthesis, or applications cannot be confirmed without additional data.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
6,8-dimethoxy-3-pentylisochromen-1-one |
InChI |
InChI=1S/C16H20O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
NKYAIPHVDQBFLF-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Canonical SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights from unrelated compounds in the evidence highlight general analytical challenges:
a. Methotrexate Derivatives ()
- Methotrexate dimethylamide and methotrexate-related compound I exhibit chromatographic retention time differences (e.g., relative retention time of 1.51 for methotrexate dimethylamide) .
- Analytical separation of structurally similar derivatives (e.g., dimethylamide vs. methoxy-oxopentanoic acid variants) requires stringent chromatographic conditions due to overlapping peaks .
b. Cyclopentanone Intermediate ()
- A cyclopentanone derivative, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, is synthesized via ester hydrolysis and alkylation. Its industrial relevance lies in fungicide production, but its synthetic pathway is unrelated to methylolivetonide chemistry .
Data Gaps and Limitations
- No Pharmacological or Physicochemical Data: Stability, solubility, or bioactivity comparisons are absent.
- Methodology Mismatch : emphasizes HPLC-based impurity profiling, while focuses on synthetic optimization—neither addresses methylolivetonide derivatives.
Recommendations for Future Research
To address the query effectively, consult:
- Patent Databases : For synthetic routes to methylolivetonide derivatives.
- Natural Product Repositories : If "olivetonide" is derived from olive-related metabolites (e.g., oleuropein derivatives).
- Chromatographic Studies : To resolve methylated analogs, as seen in methotrexate impurity analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
